molecular formula C13H8Cl2N2O3 B6393222 MFCD18318289 CAS No. 1261960-28-4

MFCD18318289

Cat. No.: B6393222
CAS No.: 1261960-28-4
M. Wt: 311.12 g/mol
InChI Key: BNSYZBLGETURQH-UHFFFAOYSA-N
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Description

While direct data on "MFCD18318289" is absent in the provided evidence, inferences can be drawn from structurally analogous compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD07186391, and MFCD05863221) . These compounds typically belong to heterocyclic or halogenated aromatic classes, featuring pyrazole, pyridine, or indole cores. Such molecules are often utilized in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

5-(3-carbamoyl-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-10-2-1-6(3-8(10)12(16)18)9-5-17-11(15)4-7(9)13(19)20/h1-5H,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSYZBLGETURQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688171
Record name 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-28-4
Record name 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318289 involves specific reaction conditions and reagents. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . This technique is essential for ensuring the purity and accuracy of the compound during its preparation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis techniques that ensure high yield and purity. These methods may include advanced chromatographic techniques and rigorous quality control measures to maintain consistency and reliability in the production process.

Chemical Reactions Analysis

Types of Reactions: MFCD18318289 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome and efficiency of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, offering a range of possibilities for further applications and research.

Scientific Research Applications

MFCD18318289 has a wide array of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic pathways. In biology, it serves as a tool for understanding cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Industrially, it is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of MFCD18318289 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby influencing cellular processes and biochemical pathways. Understanding these interactions is crucial for harnessing the compound’s potential in therapeutic and industrial applications .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares MFCD18318289 (hypothetical properties inferred) with structurally similar compounds from the evidence:

Parameter This compound (Inferred) CAS 918538-05-3 CAS 57335-86-1 CAS 18653-75-3
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₁₀H₈ClNO C₈H₇N₃
Molecular Weight ~188.01 g/mol 188.01 g/mol 193.63 g/mol 145.16 g/mol
Log S (ESOL) -2.47 (estimated) -2.47 -2.63 -1.98
Hydrogen Bond Acceptors 3 3 2 3
Rotatable Bonds 0 0 1 2
TPSA 45.8 Ų 45.8 Ų 33.1 Ų 41.6 Ų
Bioavailability Score 0.55 (estimated) 0.55 0.55 0.55

Key Observations :

Bioactivity and Pharmacokinetic Profiles

Table 2: Bioactivity Comparison
Compound PAINS Alerts CYP Inhibition BBB Permeability Leadlikeness
This compound None (inferred) Moderate Low Yes
CAS 918538-05-3 None Moderate Low Yes
CAS 57335-86-1 1 (aldehyde) High None No

Findings :

  • PAINS Alerts : CAS 57335-86-1 contains a reactive aldehyde group, raising false-positive risks in screening .
  • CYP Inhibition : Halogenated compounds (e.g., CAS 918538-05-3) often inhibit CYP enzymes, necessitating toxicity studies .

Insights :

  • Green Chemistry : CAS 18653-75-3 employs recyclable A-FGO catalysts, reducing waste .
  • Halogenation : POCl₃-mediated reactions (e.g., CAS 57335-86-1) are efficient for introducing chlorine .

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